molecular formula CH6ClN B141914 Methyl-d3-amine hydrochloride CAS No. 7436-22-8

Methyl-d3-amine hydrochloride

Cat. No.: B141914
CAS No.: 7436-22-8
M. Wt: 70.54 g/mol
InChI Key: NQMRYBIKMRVZLB-NIIDSAIPSA-N
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Description

Methyl-d3-amine hydrochloride, also known as deuterated methylamine hydrochloride, is a chemical compound with the molecular formula CD3NH2·HCl. It is a colorless solid that is soluble in water and some organic solvents. This compound is commonly used as an internal standard substance in nuclear magnetic resonance spectroscopy due to its deuterium content .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the nitromethane route due to its efficiency and cost-effectiveness. The product is purified by crystallization .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other functional groups.

    Reduction Reactions: The compound can be reduced to form deuterated methylamine.

    Oxidation Reactions: this compound can be oxidized to form deuterated formaldehyde.

Common Reagents and Conditions:

    Substitution: Common reagents include alkyl halides and bases.

    Reduction: Common reagents include hydrogen gas and metal catalysts.

    Oxidation: Common reagents include oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Deuterated derivatives of methylamine.

    Reduction: Deuterated methylamine.

    Oxidation: Deuterated formaldehyde.

Mechanism of Action

Target of Action

Methyl-d3-amine hydrochloride is a deuterated form of methylamine It’s known that methylamine, the non-deuterated form, interacts with biological amines, which play crucial roles in various biological processes .

Mode of Action

It’s known to be useful in the preparation of deuterated diphenylurea derivatives as phosphokinase inhibitors . This suggests that it might interact with its targets by donating its deuterium atoms during the biochemical reactions.

Biochemical Pathways

Given its use in the preparation of deuterated diphenylurea derivatives as phosphokinase inhibitors , it can be inferred that it may affect the pathways involving phosphokinases.

Result of Action

Its role in the preparation of deuterated diphenylurea derivatives as phosphokinase inhibitors suggests that it may have an impact on cellular processes involving phosphokinases.

Scientific Research Applications

Comparison with Similar Compounds

  • Methylamine hydrochloride (CH3NH2·HCl)
  • Dimethyl-d6-amine hydrochloride (CD3ND2·HCl)
  • Methylamine-d2 deuteriochloride (CD2NH2·HCl)

Comparison:

Properties

IUPAC Name

trideuteriomethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225362
Record name (2H3)Methylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7436-22-8
Record name Methan-d3-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7436-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Methylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Methylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H3)methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl-d3-amine hydrochloride
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